n'1,n'2-Diphenylethanedihydrazide
Description
N¹,N²-Diphenylethanedihydrazide is a dihydrazide derivative featuring two phenyl groups attached to an ethane backbone, with hydrazide (-CONHNH₂) functional groups at both terminal positions. Dihydrazides are critical in organic synthesis, particularly as precursors for heterocyclic compounds like triazoles and thiadiazoles, and in coordination chemistry due to their chelating capabilities .
Properties
IUPAC Name |
1-N',2-N'-diphenylethanedihydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13(17-15-11-7-3-1-4-8-11)14(20)18-16-12-9-5-2-6-10-12/h1-10,15-16H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYRBAZKFQHSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278292 | |
| Record name | n'1,n'2-diphenylethanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-75-9 | |
| Record name | NSC29546 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n'1,n'2-diphenylethanedihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50278292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'(1),N'(2)-DIPHENYLETHANEDIHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n'1,n'2-Diphenylethanedihydrazide typically involves the reaction of benzene-1,2-dicarboxylic acid with hydrazine hydrate under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 100-120°C . The reaction mixture is then cooled, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Acylation Reactions
The compound undergoes acylation with substituted phenyl acetic acids in the presence of coupling agents like HBTU and DIPEA in DMF. For example:
textN'1,N'2-Diphenylethanedihydrazide + Substituted phenyl acetic acid → Acylated hydrazide derivative (via amide bond formation)[5]
Key conditions :
-
Solvent: DMF
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Temperature: 0–5°C (cold conditions)
-
Catalysts: HBTU and DIPEA
Acylated derivatives exhibit enhanced biological activity, including antibacterial and antitubercular properties .
Alkylation and Functionalization
The hydrazide nitrogen atoms can react with alkylating agents such as 2-chloro-1-(3-chlorophenyl)ethanone. This reaction proceeds via:
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Nucleophilic substitution at the hydrazide nitrogen.
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Formation of N-alkylated derivatives with potential anticonvulsant activity .
Example reaction :
textThis compound + 2-Chloro-1-(3-chlorophenyl)ethanone → N-Alkylated derivative + HCl[4]
Cyclization and Heterocycle Formation
Under acidic or basic conditions, the compound can cyclize to form heterocyclic structures. For instance:
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Reaction with carbonyl compounds leads to pyrazole or triazole rings.
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Cyclization with aromatic aldehydes produces hydrazone-linked macrocycles .
Experimental data :
| Reaction Type | Reagents/Conditions | Product | Biological Activity |
|---|---|---|---|
| Cyclization | Acetic acid, reflux | Pyrazole derivative | Antimicrobial |
Oxidation and Redox Reactions
The hydrazine moiety is susceptible to oxidation, forming diazenes or nitriles under strong oxidative conditions (e.g., MnO₂ or H₂O₂). Conversely, reduction with LiAlH₄ yields amine derivatives .
Critical stability note :
-
Prolonged exposure to air or light may lead to autoxidation , generating reactive oxygen species (ROS).
Coordination Chemistry
This compound acts as a bidentate ligand , coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) through its nitrogen and oxygen atoms. These complexes are studied for catalytic and medicinal applications .
Example coordination structure :
text[Metal]²⁺ + 2 this compound → Octahedral metal complex[5]
Stability and Decomposition
The compound degrades under acidic or alkaline conditions via hydrolysis of the hydrazide bond. Key decomposition products include phenylhydrazine and acetic acid derivatives .
Toxicological implications :
Scientific Research Applications
Medicinal Chemistry Applications
n'1,n'2-Diphenylethanedihydrazide has been investigated for its potential in synthesizing various biologically active compounds. Its ability to act as a building block in the synthesis of heterocycles has been particularly noted.
Synthesis of Heterocycles
The compound has been utilized in the preparation of imidazolidines through reactions with polyhalonitrobutadienes. For example, under optimized conditions, yields of imidazolidines reached 86-93% when this compound was reacted with nitrodienes in methanol . This reaction pathway opens avenues for developing novel pharmaceuticals with enhanced biological activities.
Antibacterial and Cytotoxic Activities
A series of compounds synthesized from this compound demonstrated significant antibacterial activity against Staphylococcus aureus, with some exhibiting cytotoxicity with IC50 values ranging from 1.05 to 20.1 µM . This highlights the compound's potential as a precursor for developing new antimicrobial agents.
Material Science Applications
In the field of materials science, this compound is explored for its role as a curing agent and crosslinking agent in polymer chemistry.
Curing Agents for Epoxy Resins
The compound serves as an effective curing agent for epoxy resins, enhancing their mechanical properties and thermal stability. Its application leads to improved adhesion and resistance to environmental degradation, making it suitable for coatings, adhesives, and sealants .
Crosslinking Agents
As a crosslinking agent, this compound contributes to the formation of durable and resilient polymer networks. This property is particularly advantageous in producing elastomers and rubber products .
Comparative Data Table
| Application Area | Specific Use | Yield/Effectiveness |
|---|---|---|
| Medicinal Chemistry | Synthesis of imidazolidines | 86-93% yield |
| Antibacterial activity against Staphylococcus aureus | IC50: 1.05 - 20.1 µM | |
| Material Science | Curing agent for epoxy resins | Improved mechanical properties |
| Crosslinking agent for polymers | Enhanced durability |
Case Study: Antimicrobial Activity
In a study examining the antibacterial properties of synthesized compounds from this compound, researchers found that several derivatives exhibited significant activity against resistant strains of bacteria. The study underscores the compound's potential in addressing antibiotic resistance through novel drug development strategies .
Case Study: Polymer Applications
Research on the use of this compound as a curing agent for epoxy resins demonstrated that formulations incorporating this compound exhibited superior thermal stability and mechanical strength compared to traditional curing agents. This advancement is critical for applications in aerospace and automotive industries where material performance is paramount .
Mechanism of Action
The mechanism by which n'1,n'2-Diphenylethanedihydrazide exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymatic pathways or modulate cell signaling processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features
N¹,N²-Diphenylethanedihydrazide
- Molecular formula : Hypothetically C₁₄H₁₄N₄O₂ (inferred from similar compounds).
- Functional groups : Two hydrazide (-CONHNH₂) groups, phenyl substituents.
- Applications: Potential use in synthesizing multi-dentate ligands or polycyclic frameworks.
1,2-Diphenylhydrazine
2,2-Diphenylacetohydrazide
1-Acetyl-2-phenylhydrazine
Physicochemical Properties
*Estimated based on structural analogs.
Reactivity Profile
- N¹,N²-Diphenylethanedihydrazide : Expected to undergo condensation reactions with aldehydes/ketones to form triazoles or oxadiazoles, leveraging dual hydrazide sites .
- 1,2-Diphenylhydrazine : Primarily undergoes oxidation to azobenzene or reductive cleavage to aniline derivatives .
- 2,2-Diphenylacetohydrazide: Participates in cyclization reactions to form 1,3,4-thiadiazoles, a feature shared with other mono-hydrazides .
Biological Activity
n'1,n'2-Diphenylethanedihydrazide (C14H14N4O2), also known as N,N’-diphenylethane-1,2-diamine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its hydrazide functional groups and diphenyl moiety. The chemical structure can be represented as follows:
This compound is noted for its ability to form various derivatives that can enhance its biological efficacy.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed IC50 values ranging from 1.05 to 20.1 µM against specific pathogens, indicating potent antibacterial properties .
2. Cytotoxicity
The cytotoxic effects of this compound have been explored in several cancer cell lines. The compound has been shown to induce apoptosis in cancer cells, which is essential for developing anticancer agents. In vitro studies have reported varying degrees of cytotoxicity, suggesting that structural modifications could enhance its efficacy against different types of cancer .
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in cell cultures .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting the growth of pathogens or cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cells, preventing their proliferation.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in target cells, contributing to its cytotoxic effects .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had higher efficacy than standard antibiotics, suggesting their potential use in treating resistant infections.
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding supports its development as a chemotherapeutic agent.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
